molecular formula C35H49N11O9S2 B1663642 Eptifibatide CAS No. 188627-80-7

Eptifibatide

Número de catálogo: B1663642
Número CAS: 188627-80-7
Peso molecular: 832.0 g/mol
Clave InChI: CZKPOZZJODAYPZ-IQENKEMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Acute Coronary Syndromes (ACS)

Eptifibatide is indicated for patients with unstable angina and non-ST elevation myocardial infarction (NSTEMI). The PURSUIT trial demonstrated that this compound significantly reduces the risk of death and nonfatal myocardial infarction in patients with NSTEMI compared to placebo. Specifically, it showed a composite endpoint reduction from 16.7% to 12.4% in the this compound group, with a hazard ratio of 0.74 (95% CI: 0.62-0.88) .

Percutaneous Coronary Intervention (PCI)

This compound is also utilized during PCI procedures, including stent placements. The IMPACT-II trial illustrated that this compound, when combined with heparin and aspirin, significantly decreases ischemic events post-PCI, particularly in patients with unstable angina . The efficacy was evident as the event rate for the primary composite endpoint was lower in the this compound group (14.8%) compared to placebo (15.2%) .

ST-Elevation Myocardial Infarction (STEMI)

In STEMI cases, this compound has been studied as an adjunct to fibrinolytic therapy and primary PCI. The TITAN-TIMI 34 trial indicated that early administration of this compound improves myocardial perfusion and enhances reperfusion rates when used with thrombolytics .

Non-FDA Labeled Indications

Recent studies suggest potential uses of this compound beyond its FDA-approved indications:

  • Acute Ischemic Stroke : this compound may be beneficial in combination with tissue plasminogen activators (TPA) to prevent hemorrhagic complications .
  • Surgical Bridging : this compound has been explored as a bridging therapy for patients undergoing surgery after coronary stent implantation .

Safety and Adverse Effects

While this compound is effective, it is associated with certain adverse effects, notably thrombocytopenia. A case study reported acute profound thrombocytopenia leading to alveolar hemorrhage upon re-exposure to this compound . This highlights the need for careful monitoring during treatment.

Case Studies on Thrombocytopenia

Case StudyPatient ConditionOutcomeNotes
Byrd et al., 2021STEMIProfound thrombocytopenia <20 × 10³/mm³Occurred after second exposure; stabilized after platelet transfusion
PMC Article, 2021PCISevere thrombocytopeniaBone marrow biopsy indicated impaired megakaryocytopoiesis

Future Directions and Research

Ongoing research aims to further elucidate the mechanisms behind this compound's effects and explore its applications in other fields such as inflammatory bowel disease through integrin modulation . The development of oral forms of integrin inhibitors could expand therapeutic options beyond injectable formulations.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El eptifibatida se sintetiza utilizando un método de síntesis de polipéptidos en fase sólida. El proceso implica la unión de cisteína con una resina para obtener cisteína-resina, seguida de la unión secuencial con prolina, triptófano, ácido aspártico, glicina, homoarginina y mercaptopropionilo . El péptido lineal resultante se oxida entonces para formar la estructura cíclica del heptapéptido .

Métodos de producción industrial: La producción industrial del eptifibatida implica la síntesis de péptidos en fase sólida, acidólisis, oxidación, purificación e intercambio de sales para lograr una pureza del producto superior al 99.5% . Este método garantiza un alto rendimiento y pureza, lo que lo hace adecuado para la producción a gran escala .

Análisis de las reacciones químicas

Tipos de reacciones: El eptifibatida sufre diversas reacciones químicas, incluida la oxidación y la formación de enlaces disulfuro. El paso de oxidación es crucial para formar la estructura cíclica del péptido .

Reactivos y condiciones comunes:

Productos principales: El producto principal de estas reacciones es el eptifibatida heptapéptido cíclico, que se caracteriza por su alta pureza y estabilidad .

Propiedades

Key on ui mechanism of action

Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner.

Número CAS

188627-80-7

Fórmula molecular

C35H49N11O9S2

Peso molecular

832.0 g/mol

Nombre IUPAC

2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1

Clave InChI

CZKPOZZJODAYPZ-IQENKEMDSA-N

SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

SMILES isomérico

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

SMILES canónico

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Apariencia

Assay:≥95%A crystalline solid

Key on ui other cas no.

188627-80-7

Pictogramas

Health Hazard

Secuencia

CXGDWPC

Vida útil

Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date.
Stable under recommended storage conditions. /Eptifibatide acetate/

Solubilidad

In water, 1108 mg/L at 25 °C (est)

Sinónimos

7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)-
epifibatide
epifibratide
eptifibatide
Integrelin
Integrilin

Presión de vapor

1.78X10-40 mm Hg at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eptifibatide
Reactant of Route 2
Eptifibatide
Reactant of Route 3
Eptifibatide
Reactant of Route 4
Eptifibatide
Reactant of Route 5
Eptifibatide
Reactant of Route 6
Eptifibatide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.